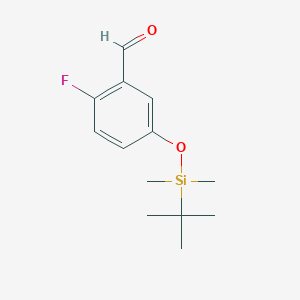

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Übersicht

Beschreibung

“5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde” is a complex organic compound. It contains a fluorine atom attached to the benzene ring, an aldehyde functional group (-CHO), and a tert-butyldimethylsilyloxy group ([(CH3)3C]3SiO-). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .

Chemical Reactions Analysis

The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atom, being highly electronegative, could influence the reactivity of the molecule. The tert-butyldimethylsilyloxy group is generally stable but can be removed under acidic or fluoride ion conditions .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Oxazolidinone Derivatives

- Methods of Application: The compound is added to a suspension of sodium hydride in tetrahydrofuran, which contains a few drops of N,N-dimethylformamide. The solution is stirred at 0°C for 1 hour. Then, benzyl bromide is added and the reaction mixture is warmed to room temperature and stirred for 2 hours. The reaction mixture is then quenched with sodium dihydrogen phosphate, extracted with ethyl acetate, washed with water, and dried over magnesium sulfate .

- Results or Outcomes: The reaction yields a yellow oil, which is purified by flash chromatography. The final product is a colourless oil .

Application 2: Synthesis of Quinoline Derivatives

- Summary of the Application: This compound is used in the synthesis of quinoline derivatives. Quinoline and its derivatives form an important class of organic compounds due to their structural chemistry and biological activities such as antifungal, antibacterial, antiviral, and anticancer properties .

- Methods of Application: The compound is prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .

- Results or Outcomes: The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .

Application 3: Synthesis of Polyphosphazenes

- Summary of the Application: This compound is used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . Polyphosphazenes are a class of polymers with a backbone composed of alternating phosphorus and nitrogen atoms. They have a wide range of applications due to their unique properties such as high thermal stability, low flammability, and excellent flexibility.

- Results or Outcomes: The outcome of the reaction is the formation of well-defined mono- and ditelechelic polyphosphazenes .

Application 4: Synthesis of Quinoline Derivatives

- Summary of the Application: This compound is used in the synthesis of quinoline derivatives . Quinoline and its derivatives are important due to their structural chemistry and biological activities such as antifungal, antibacterial, antiviral, and anticancer properties.

- Methods of Application: The compound is prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .

- Results or Outcomes: The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRGCKGCZUAUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)

![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)